5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position and an ethyl group at the 4th position of the pyrrolo[2,3-d]pyrimidine core. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine .
Scientific Research Applications
5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-bromo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the ethyl group at the 4th position.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine atom at the 5th position.
5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a chlorine atom instead of an ethyl group at the 4th position.
Uniqueness
The presence of both the bromine atom at the 5th position and the ethyl group at the 4th position makes 5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine unique. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H8BrN3/c1-2-6-7-5(9)3-10-8(7)12-4-11-6/h3-4H,2H2,1H3,(H,10,11,12) |
InChI Key |
IFMDJYGVNIQGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CNC2=NC=N1)Br |
Origin of Product |
United States |
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